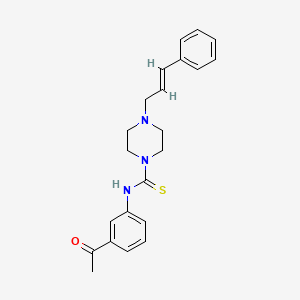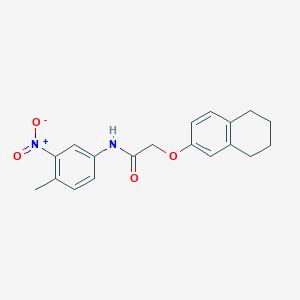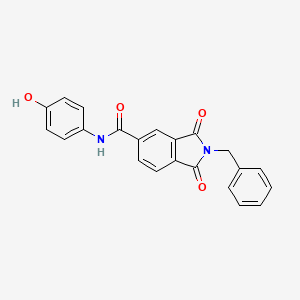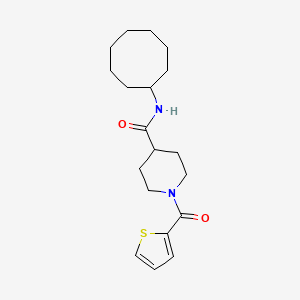
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide
説明
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of piperazinecarbothioamide derivatives and has been shown to have potent inhibitory effects on several key signaling pathways that are involved in cancer progression.
作用機序
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in the BCR pathway. By inhibiting BTK, N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide blocks the downstream signaling events that are involved in cancer cell proliferation and survival. N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide also inhibits the activity of interleukin-1 receptor-associated kinase 4 (IRAK4), which is involved in the TLR pathway, and prevents the activation of NF-κB, a transcription factor that plays a critical role in cancer progression.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have potent inhibitory effects on cancer cell proliferation and survival in vitro and in vivo. In preclinical studies, N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models. N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been shown to modulate the immune system and to enhance the anti-tumor immune response.
実験室実験の利点と制限
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been shown to have high potency and selectivity for its target enzymes, which makes it an attractive candidate for further development as a therapeutic agent. However, N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide also has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One potential direction is to investigate its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to explore its potential use in the treatment of other diseases, such as autoimmune disorders or inflammatory diseases. Finally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, in order to improve its effectiveness as a therapeutic agent.
科学的研究の応用
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Several preclinical studies have demonstrated that N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has potent inhibitory effects on key signaling pathways that are involved in cancer progression, including the B-cell receptor (BCR) pathway, the toll-like receptor (TLR) pathway, and the nuclear factor-kappa B (NF-κB) pathway.
特性
IUPAC Name |
N-(3-acetylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-18(26)20-10-5-11-21(17-20)23-22(27)25-15-13-24(14-16-25)12-6-9-19-7-3-2-4-8-19/h2-11,17H,12-16H2,1H3,(H,23,27)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWJSTDXUPHJGL-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,7,7-tetramethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4732578.png)
![2-(allylthio)-3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4732591.png)

![1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4732595.png)
![7-[3-(4-morpholinyl)propyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4732597.png)

![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide](/img/structure/B4732605.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732607.png)

![6-bromo-N-[2-(difluoromethoxy)-4-fluorophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4732628.png)

![2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4732642.png)
![1-(2,6-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4732663.png)
![methyl 2-({[(2,4-dichlorobenzyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4732666.png)